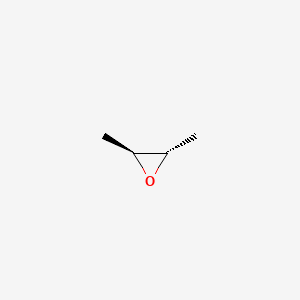

trans-2,3-Epoxybutane

Description

The exact mass of the compound trans-2,3-Epoxybutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24244. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality trans-2,3-Epoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,3-Epoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026528, DTXSID40920536 | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-63-1, 6189-41-9, 10203-50-6 | |

| Record name | trans-2,3-Dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Stereospecific Synthesis of trans-2,3-Epoxybutane

[1]

Executive Summary

Objective: Synthesis of trans-2,3-epoxybutane (also known as trans-2,3-dimethyloxirane) from trans-2-butene via Prilezhaev epoxidation.[1][2]

Significance: This transformation is a textbook example of stereospecific syn-addition . Unlike stereoselective reactions where one isomer is favored kinetically, this reaction is stereospecific; the geometry of the starting alkene is perfectly conserved in the epoxide ring due to the concerted reaction mechanism. For drug development professionals, this protocol demonstrates the preservation of chiral fidelity in building blocks without the need for asymmetric catalysts, provided the starting material is geometrically pure.

Core Challenge: The primary technical hurdle is the physical state of the reactant. trans-2-Butene is a gas at room temperature (b.p. 0.9°C), requiring specialized condensation and low-temperature handling techniques to ensure stoichiometric accuracy and safety.[1]

Mechanistic Foundation

The synthesis utilizes meta-chloroperoxybenzoic acid (mCPBA), a peroxycarboxylic acid.[1][2] The reaction proceeds through a concerted, single-step mechanism known as the Butterfly Transition State (Bartlett Mechanism).

Stereochemical Logic

-

Reactant: trans-2-Butene (

symmetry, achiral).[1] -

Reagent: mCPBA (achiral).[1]

-

Mechanism: The peroxy oxygen adds to the alkene

-system from one face. Because the bond formation is concerted (bonds break and form simultaneously), there is no opportunity for rotation around the C-C bond. -

Product: The trans relationship of the methyl groups is maintained.[3] The product is trans-2,3-epoxybutane.[1][2][3][4][5]

-

Note: Since the starting materials are achiral, the product is obtained as a racemic mixture of the

and

-

Reaction Pathway Diagram

Figure 1: The concerted pathway ensures the methyl groups remain anti-periplanar relative to the epoxide ring, preserving the trans-geometry.

Experimental Design & Safety

Reagents and Physical Properties

| Component | Role | MW ( g/mol ) | b.p. (°C) | Density (g/mL) | Hazards |

| trans-2-Butene | Reactant | 56.11 | 0.9 | 0.60 (liq) | Flammable Gas |

| mCPBA | Oxidant | 172.57 | N/A | Solid | Oxidizer, Irritant, Shock Sensitive (dry) |

| Dichloromethane (DCM) | Solvent | 84.93 | 39.6 | 1.33 | Carcinogen, Volatile |

| trans-2,3-Epoxybutane | Product | 72.11 | 54-55 | 0.804 | Flammable, Irritant |

Critical Safety Protocols

-

Peroxide Management: mCPBA is potentially explosive.[1][6][7] Never scrape dry material.[1] Store in a refrigerator. Check for peroxides in the final product before distillation.

-

Gas Handling: trans-2-Butene is a heavy, flammable gas.[1] All condensation steps must occur in a fume hood with adequate ventilation to prevent accumulation in low-lying areas.[1]

-

Exotherm Control: The epoxidation is exothermic. The addition of the oxidant to the alkene must be controlled at low temperatures (

C to

Synthesis Protocol

Preparation of Reactant Stock (The "Condensation Method")

Rationale: Weighing a gas is impractical. We condense it into a pre-weighed solvent trap.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Place the flask in a cooling bath (Dry ice/acetone,

C). -

Solvent: Add anhydrous Dichloromethane (DCM) (100 mL).

-

Condensation: Slowly bubble trans-2-butene gas into the cold DCM. The gas will condense into the solvent.

-

Quantification: Remove the gas inlet, stopper the flask, and warm slightly to dry the exterior. Weigh the flask. Calculate the mass of trans-2-butene added by subtracting the tare weight (Flask + Solvent).

-

Target: ~5.6 g (100 mmol) of alkene.

-

Epoxidation Reaction[2][10][11][12]

-

Temperature Adjustment: Transfer the alkene solution to an ice/salt bath (

C to -

Oxidant Addition: Prepare a solution or slurry of mCPBA (typical commercial purity 77%, use ~1.1 equivalents) in DCM.

-

Addition Rate: Add the mCPBA suspension dropwise via an addition funnel over 60 minutes. Do not allow temperature to rise above 5°C.

-

Incubation: Stir the mixture at

C for 4 hours, then allow to warm to room temperature overnight. A white precipitate (m-chlorobenzoic acid, mCBA) will form.[1]

Workup and Purification

-

Filtration: Filter the mixture through a fritted glass funnel to remove solid mCBA byproduct.

-

Quench: Wash the filtrate with 10% aqueous Sodium Sulfite (

) or Sodium Bisulfite.-

Test: Use starch-iodide paper to confirm no oxidizing power remains (paper should NOT turn blue).[1]

-

-

Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

) (3x) to remove acidic residues. Caution: CO2 gas evolution.[1] -

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

) and filter. -

Distillation: The product b.p. (54°C) is close to the solvent b.p. (40°C). Use a fractional distillation column (Vigreux).[1]

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical temperature transitions and purification steps.

Characterization & Validation

To validate the synthesis, you must confirm the trans stereochemistry. NMR spectroscopy is the definitive tool.

Proton NMR ( NMR)

The coupling constant (

Interpretation: Observation of the smaller coupling constant (~2.2 Hz) confirms the trans geometry. If the starting material contained cis-2-butene impurities, you will see a secondary set of signals with the larger

Carbon NMR ( NMR)

References

-

Prilezhaev Reaction Mechanism & Stereospecificity Source: Organic Chemistry Portal.[1] URL:[Link][1]

-

Epoxidation of Alkenes with mCPBA Source: Master Organic Chemistry.[1] URL:[Link]

-

Physical Properties of 2,3-Epoxybutane Source: PubChem (National Library of Medicine). URL:[Link][1]

-

Standard Laboratory Purification of Epoxides Source: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General Reference for distillation protocols).

Sources

- 1. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 2. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. TRANS-2,3-EPOXYBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,3-Epoxybutane [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]

An In-depth Technical Guide to the Physical Properties of trans-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,3-Epoxybutane, also known as trans-2,3-dimethyloxirane, is a cyclic ether with the chemical formula C₄H₈O. As a chiral molecule, it exists as a pair of enantiomers, (2R,3R)-2,3-dimethyloxirane and (2S,3S)-2,3-dimethyloxirane. This epoxide is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, where stereochemistry is crucial for drug efficacy and safety. A thorough understanding of its physical properties is fundamental for its effective use in chemical reactions, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of trans-2,3-Epoxybutane, supported by established measurement methodologies and data from authoritative sources.

Core Physical Properties

A precise understanding of a compound's physical properties is paramount for its handling, purification, and application in synthetic chemistry. These properties dictate the conditions required for storage, reactions, and separations.

Workflow for Physical Property Characterization

The determination of the physical properties of a chemical entity like trans-2,3-Epoxybutane follows a structured workflow to ensure accuracy and reproducibility of the data.

Caption: A generalized workflow for the characterization of the physical properties of a liquid chemical sample.

Data Summary

The following table summarizes the key physical properties of trans-2,3-Epoxybutane compiled from various reputable sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.11 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -85 °C | [1][4][5] |

| Boiling Point | 54-55 °C | [1][3][4][6] |

| Density | 0.807 g/mL at 20 °C | [1][4] |

| 0.804 g/mL at 25 °C | [6] | |

| Refractive Index (n²⁰/D) | 1.373 | [1][4][6] |

| Solubility in Water | 95 g/L | [1][3][4] |

| Vapor Pressure | 3.83 psi (20 °C) | [4][6] |

| Flash Point | -26 °C (-14.8 °F) | [1][3] |

In-depth Analysis of Physical Properties

Boiling Point

Significance: The boiling point is a critical parameter for the purification of trans-2,3-Epoxybutane by distillation. It also provides an indication of the compound's volatility, which is essential for understanding its behavior in reaction mixtures and for implementing appropriate safety measures for handling.

Experimental Protocol: Determination by Distillation (General Method)

A standard method for determining the boiling point of a liquid is through distillation, based on principles outlined in methods like ASTM D1120 for engine coolants, which can be adapted for pure chemical substances.[4][7]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: A known volume of trans-2,3-Epoxybutane is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the vapor phase of the substance is in equilibrium with the liquid phase, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the determination is carried out at a different pressure.

Melting Point

Significance: The melting point is a fundamental property used to identify a substance and to assess its purity. For trans-2,3-Epoxybutane, which has a very low melting point, this property is primarily of academic interest and for characterization at cryogenic temperatures.

Experimental Protocol: Capillary Method (General Method)

-

Sample Preparation: A small amount of the solidified sample (frozen using a suitable cooling bath) is introduced into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The apparatus is heated at a slow, controlled rate.

-

Observation: The temperature range over which the solid melts to a liquid is observed and recorded as the melting point range. A sharp melting point range (typically <1°C) is indicative of high purity.

Density

Significance: Density is an intrinsic property that is useful for the identification of a substance and for the conversion between mass and volume. In a laboratory or industrial setting, knowing the density of trans-2,3-Epoxybutane is essential for accurate measurements and for calculations involving reaction stoichiometry and fluid dynamics.

Experimental Protocol: Pycnometry (General Method)

-

Pycnometer Calibration: The volume of a pycnometer (a flask with a precise volume) is calibrated using a liquid of known density, such as deionized water.

-

Sample Measurement: The pycnometer is filled with trans-2,3-Epoxybutane and thermostatted to a specific temperature (e.g., 20 °C).

-

Weighing: The mass of the pycnometer filled with the sample is accurately measured.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index

Significance: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property that can be used to identify a substance and to assess its purity. For trans-2,3-Epoxybutane, it serves as a quick and non-destructive method for quality control.

Experimental Protocol: Using a Refractometer (General Method)

-

Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of trans-2,3-Epoxybutane are placed on the prism of the refractometer.

-

Measurement: The refractive index is read directly from the instrument's scale or digital display. The measurement is typically performed at a standard temperature (20 °C) and wavelength (589 nm, the sodium D-line).

Solubility

Significance: The solubility of trans-2,3-Epoxybutane in various solvents is a critical factor in its application in organic synthesis, as it dictates the choice of reaction medium. Its solubility in water is also important for understanding its environmental fate and for designing aqueous workup procedures.

Experimental Protocol: Shake-Flask Method (General Method)

-

Sample Preparation: An excess amount of trans-2,3-Epoxybutane is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation: The undissolved portion of the sample is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of trans-2,3-Epoxybutane in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Safety and Handling

trans-2,3-Epoxybutane is a flammable liquid and should be handled with appropriate safety precautions.[6][8] It is moisture-sensitive and should be stored in a cool, dry, and well-ventilated place away from sources of ignition and strong oxidizing agents.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

The physical properties of trans-2,3-Epoxybutane are well-characterized and provide a solid foundation for its use in research and development. This guide has provided an in-depth overview of these properties, along with the standard methodologies for their determination. A thorough understanding and application of this knowledge are essential for ensuring the safe and effective utilization of this versatile chiral building block in the synthesis of complex molecules.

References

-

Chemdad. TRANS-2,3-EPOXYBUTANE One Chongqing Chemdad Co.. [Link]

-

ASTM International. ASTM D1120-17 - Standard Test Method for Boiling Point of Engine Coolants. [Link]

-

PubChem. 2-Butylene oxide | C4H8O | CID 18632. [Link]

-

Stenutz. trans-2,3-dimethyloxirane. [Link]

-

Wikipedia. 2,3-Epoxybutane. [Link]

-

Cheméo. Chemical Properties of 2,3-Epoxybutane (CAS 3266-23-7). [Link]

-

The Good Scents Company. trans-2,3-epoxybutane, 21490-63-1. [Link]

-

NIST. 2,3-Epoxybutane - the NIST WebBook. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

Stereochemical Dynamics of trans-2,3-Epoxybutane

A Technical Guide to Synthesis, Reactivity, and Chiral Utility

Executive Summary

trans-2,3-Epoxybutane (CAS: 21490-63-1) represents a fundamental scaffold in stereoselective organic synthesis.[1][2] Unlike its cis-isomer, which is a meso compound, the trans-isomer possesses

Structural and Stereochemical Architecture

Symmetry and Chirality

The defining feature of trans-2,3-epoxybutane is its

-

Chirality: The molecule possesses two stereocenters.[1][3][4] The trans orientation of the methyl groups prevents the formation of an internal plane of symmetry (unlike the cis form), rendering the molecule chiral.[2][3][4]

-

Enantiomeric Pair: It exists as a racemic mixture of

-2,3-dimethyloxirane and

The Meso Trap

A critical distinction for researchers is the relationship between the epoxide geometry and the resulting hydrolysis products.[3][4]

-

Cis-Epoxide: Achiral (meso).[1][2] Hydrolysis yields a racemic mixture of

and -

Trans-Epoxide: Chiral.[1][2][3][5][6][7] Hydrolysis yields the achiral meso-2,3-butanediol.[1][2]

This counter-intuitive outcome—where a chiral precursor yields an achiral product upon hydrolysis—is driven by the stereospecific inversion inherent in the SN2 mechanism of ring opening.[1][2][3][4]

Figure 1: Stereochemical lineage showing how the chiral trans-epoxide collapses to a meso-diol upon hydrolysis.

Stereospecific Synthesis: The Concerted Mechanism[3][4]

The most reliable route to trans-2,3-epoxybutane is the epoxidation of trans-2-butene using meta-chloroperoxybenzoic acid (mCPBA).[1][2] This reaction is stereospecific, proceeding via a concerted "Butterfly Mechanism."[1][2][3]

Mechanistic Causality

The reaction involves a single transition state where the oxygen atom from the peroxyacid is transferred to the alkene.[3][4]

-

Syn-Addition: The oxygen adds to the same face of the double bond.[1][3][4][8]

-

Bond Retention: Because the reaction is concerted (bonds break and form simultaneously), there is no opportunity for rotation around the C2–C3 bond.[1][2][3][4] Therefore, the trans geometry of the methyl groups in the starting alkene is strictly preserved in the epoxide product.[1][3][4]

Synthetic Protocol (Self-Validating)

Reagents: trans-2-Butene (condensed gas), mCPBA (77%), Dichloromethane (DCM), Sat.[1][2] NaHCO3, Na2SO3.[1][2][3]

| Step | Action | Mechanistic/Safety Rationale |

| 1 | Dissolve mCPBA (1.2 eq) in DCM at 0°C. | Low temperature suppresses byproduct formation and manages exotherm. |

| 2 | Slowly bubble trans-2-butene into the solution.[1][2] | Controlled addition of gaseous reagent ensures stoichiometry. |

| 3 | Stir at 0°C -> RT for 3-4 hours. | Allows concerted oxygen transfer to complete.[1][2][3][4] |

| 4 | Quench: Add 10% Na2SO3 solution. | Critical: Destroys unreacted peroxides.[1][2][3] Test with starch-iodide paper (should remain white) to validate safety.[1][2][3] |

| 5 | Wash with Sat. NaHCO3 (3x).[1][2][3] | Removes m-chlorobenzoic acid byproduct (solubility switch to aqueous phase).[1][2] |

| 6 | Dry (MgSO4) and Distill. | Target BP: 54-55°C. |

Reactivity Profile: Nucleophilic Ring Opening

The utility of trans-2,3-epoxybutane in drug development lies in its ring-opening reactions.[1][2] The epoxide ring is highly strained (~13 kcal/mol), making it susceptible to nucleophilic attack.[1][2][3][4]

Acid-Catalyzed Hydrolysis (The Inversion)

Under acidic conditions, the oxygen is protonated, activating the carbons.[1][2][3][4] Water attacks from the back side (anti-attack).[1][2][3][4]

Aminolysis (Chiral Synthons)

Unlike hydrolysis, reaction with primary amines (e.g., benzylamine) yields chiral amino alcohols.[1][2] This is crucial for synthesizing chiral ligands or drug intermediates.[1][2][3][4]

-

Regioselectivity: Due to

symmetry, attack at C2 or C3 is statistically equivalent, yielding the same enantiomeric product from a pure enantiomer of epoxide.[1][2][3][4]

Figure 2: Divergent stereochemical outcomes. Hydrolysis leads to a meso compound, while aminolysis retains chiral utility.[1][2]

Analytical Characterization

To validate the synthesis of the trans isomer over the cis isomer (a common impurity if the starting alkene is impure), NMR spectroscopy is the gold standard.[2][3][4]

1H NMR Distinction

The coupling constant (

Data Summary for Identification:

| Property | Value | Notes |

| Boiling Point | 54–55 °C | Distinct from cis (approx 60°C) |

| Density | 0.806 g/mL | At 25°C |

| Refractive Index | ||

| Solubility | ~95 g/L (Water) | Hydrolyzes slowly over time |

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 18632, 2,3-Epoxybutane. Retrieved from [Link][1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2][3][4] (Standard reference for stereospecific anti-opening of epoxides).

-

Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA. Retrieved from [Link]

Sources

- 1. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. TRANS-2,3-EPOXYBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. homework.study.com [homework.study.com]

- 7. The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane | IDEALS [ideals.illinois.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]

Technical Monograph: (2R,3R)-2,3-Dimethyloxirane

High-Purity Chiral Building Block for Asymmetric Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of (2R,3R)-2,3-dimethyloxirane , a

Nomenclature & Stereochemical Architecture

IUPAC Designation and Hierarchy

The nomenclature for this molecule is governed by the Hantzsch-Widman system, which is the Preferred IUPAC Name (PIN) for heterocycles.[2] While "epoxide" is a common functional class name, "oxirane" is the systematic parent name.[1][2]

-

Preferred IUPAC Name (PIN): (2R,3R)-2,3-Dimethyloxirane[1]

-

Stereochemical Descriptor: The (2R,3R) configuration mandates a trans relationship between the methyl groups. The molecule possesses

symmetry, rendering the two methine carbons homotopic in an achiral environment but distinct in the presence of chiral reagents.[1][2]

Stereochemical Validation

The distinction between the (2R,3R) isomer and its stereoisomers is non-trivial and critical for quality control (QC).

| Isomer | Configuration | Symmetry | Optical Activity | Relationship |

| Target | (2R,3R) | Chiral (Active) | trans | |

| Enantiomer | (2S,3S) | Chiral (Active) | trans | |

| Diastereomer | (2R,3S) | Plane ( | Achiral (Meso) | cis |

Graphviz Visualization: Stereochemical Relationships The following diagram illustrates the stereochemical divergence starting from the alkene precursors.

Caption: Stereochemical lineage showing the origin of the (2R,3R) isomer via trans-alkene epoxidation and subsequent resolution.

Synthetic Protocol: Hydrolytic Kinetic Resolution (HKR)

For pharmaceutical applications requiring >99% ee, direct asymmetric epoxidation of trans-alkenes (e.g., via Shi epoxidation) can be challenging to scale.[1][2] The industry-standard "self-validating" protocol is the Jacobsen Hydrolytic Kinetic Resolution (HKR) .[2] This method uses a chiral Cobalt(III)-salen catalyst to selectively hydrolyze the undesired (2S,3S) enantiomer into the water-soluble diol, leaving the desired (2R,3R) epoxide intact and enantioenriched.[1]

Reagents & Causality[1][2]

-

Substrate: rac-trans-2,3-Dimethyloxirane (commercially available or synthesized from trans-2-butene).[1][2]

-

Catalyst: (S,S)-Co(salen) (0.5 mol%).[1][2] Note: The (S,S) catalyst is chosen to selectively hydrolyze the (S,S) epoxide, leaving the (R,R) epoxide.[1]

-

Nucleophile: Water (0.55 equivalents).[1][2] Strict stoichiometry is required to prevent over-hydrolysis.[2]

Step-by-Step Methodology

-

Catalyst Activation:

-

Dissolve (S,S)-Co(salen) precursor in CH₂Cl₂.[1][2] Add acetic acid (2 equiv relative to Co) to generate the active Co(III) species.[2] Stir for 30 min in open air. Remove solvent in vacuo to obtain the brown solid catalyst.[1][2]

-

Why: The Co(II) precursor is inactive; oxidation to Co(III) with a counter-ion (OAc) is essential for Lewis acid activation of the epoxide.

-

-

Reaction Setup:

-

Resolution Phase:

-

Purification (The "Self-Validating" Step):

-

Perform a bulb-to-bulb distillation at ambient pressure (or slight vacuum depending on scale).[1][2]

-

The desired epoxide (bp ~54°C) distills over.[2]

-

The unwanted diol (bp ~180°C) and catalyst remain in the pot.[2]

-

Result: This physical separation guarantees that if the product distills, it is chemically distinct from the byproduct.[1][2]

-

Reactivity & Mechanistic Utility[1][2]

The utility of (2R,3R)-2,3-dimethyloxirane lies in its ring-opening reactions.[1][2] Because it is

Mechanism: Stereospecific Inversion

Ring opening proceeds via an

-

Starting Configuration: (2R,3R).

-

Inversion: Attack at C2 inverts C2 from R

S. -

Retention: C3 remains R.

-

Product: The resulting acyclic structure has (2S,3R) configuration.[2]

-

Significance: The (2S,3R) product is an anti or erythro structure.[2]

Graphviz Visualization: Nucleophilic Ring Opening

Caption: Mechanistic pathway of nucleophilic attack demonstrating the inversion of configuration at the electrophilic center.

Physical Properties & Data Profile[1][2][3][4][5][6][7]

For accurate experimental planning, the following physicochemical data is consolidated.

| Property | Value | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 72.11 g/mol | PubChem [1] |

| Boiling Point | 54–55 °C | NIST [2] |

| Density | 0.805 g/mL (at 25 °C) | Sigma-Aldrich [3] |

| Refractive Index ( | 1.373 | NIST [2] |

| Optical Rotation ( | +59.0° (neat) | Jacobsen et al. [4] |

| Solubility | Miscible in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | - |

Critical Safety Note: Like all volatile epoxides, this compound is an alkylating agent and potentially genotoxic.[1][2] Handle in a fume hood with appropriate PPE (butyl rubber gloves recommended).[2]

References

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 30664, trans-2,3-Dimethyloxirane. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[2] 2,3-Dimethyloxirane - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][2]

-

Jacobsen, E. N. (2002).[1][2] Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Accounts of Chemical Research, 33(6), 421–431.[1] (Contextual citation for HKR methodology).

-

IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1][2] Retrieved from [Link][2]

Sources

Comprehensive Structural and Synthetic Analysis of trans-2,3-Epoxybutane

Executive Summary

trans-2,3-Epoxybutane (also known as trans-2,3-dimethyloxirane) represents a fundamental chiral building block in organic synthesis and medicinal chemistry. Distinguished by its

This technical guide provides an in-depth analysis of its molecular geometry, derived from high-level ab initio calculations and microwave spectroscopy, and outlines robust protocols for its synthesis and application. Unlike simple aliphatic epoxides, the trans-methyl substitution pattern imposes unique steric and electronic constraints that govern its reactivity profile.

Molecular Architecture & Geometric Parameters[1][2][3][4]

Symmetry and Electronic Structure

The trans-2,3-epoxybutane molecule belongs to the

The three-membered oxirane ring is inherently strained due to deviation from the ideal

Bond Angles and Lengths

While experimental gas-phase electron diffraction (GED) data exists, the most precise structural parameters are derived from high-level coupled-cluster calculations (CCSD(T)/CBS+CV), which correct for electron correlation and basis set incompleteness. These "best theoretical estimates" are currently the gold standard for this molecule, as rotational constants from microwave spectroscopy alone are insufficient to uniquely determine all geometric parameters without assumptions.

Table 1: Structural Parameters of trans-2,3-Epoxybutane (Theoretical Best Estimates)

| Parameter | Value (Approx.) | Notes |

| Bond Length: C(ring)–C(ring) | 1.475 Å | Slightly longer than typical C–C due to ring strain. |

| Bond Length: C(ring)–O | 1.443 Å | Shorter than acyclic ether C–O (~1.43 Å). |

| Bond Length: C(ring)–C(methyl) | 1.505 Å | Standard |

| Bond Angle: C–O–C (Ring) | 61.5° | Severely strained (ideal is ~110°). |

| Bond Angle: O–C–C (Ring) | 59.2° | Base angles of the epoxide triangle. |

| Dihedral Angle: Me–C–C–Me | ~155° | Distorted anti-periplanar conformation. |

Data synthesized from high-level computational benchmarks (CCSD(T)) referenced in recent spectroscopic studies [1].

Experimental Synthesis & Purification Protocols

Route A: Stereospecific Epoxidation of trans-2-Butene

This is the standard laboratory method for generating high-purity trans-2,3-epoxybutane. The reaction is stereospecific; the trans geometry of the alkene is strictly conserved in the epoxide product due to the concerted syn-addition mechanism of the butterfly transition state.

Reagents:

-

trans-2-Butene (gas or condensed liquid)

-

meta-Chloroperoxybenzoic acid (m-CPBA), purified

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO

and Na

Protocol:

-

Preparation: In a flame-dried 3-neck flask equipped with a dry ice condenser, dissolve m-CPBA (1.1 equiv) in anhydrous DCM. Cool to 0°C.

-

Addition: Condense trans-2-butene (1.0 equiv) into a pre-weighed cooled trap, then transfer via cannula into the reaction mixture.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor consumption of alkene via GC-FID.

-

Workup:

-

Quench excess peroxide with saturated aqueous Na

SO -

Wash organic layer with saturated NaHCO

( -

Wash with brine, dry over MgSO

, and filter.

-

-

Purification: Fractional distillation is required. trans-2,3-Epoxybutane boils at ~54°C. Collect the fraction between 53–55°C.

Route B: Green Synthesis from 2,3-Butanediol

An alternative route relevant for industrial scalability involves the cyclization of 2,3-butanediol via a carbonate intermediate, avoiding hazardous peracids.

Protocol Summary:

-

Carbonylation: React 2,3-butanediol with dimethyl carbonate (DMC) using a basic catalyst (e.g., NaAlO

) to form butenyl carbonate. -

Decarboxylation: Heat the carbonate in the presence of an ionic liquid catalyst (e.g., [BMIm]Br) to facilitate ring closure and CO

extrusion [2].

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the stereoselective synthesis and the critical decision points for purification.

Figure 1: Stereospecific synthesis workflow for trans-2,3-epoxybutane via Prilezhaev reaction.

Reactivity & Applications in Drug Development[3]

Nucleophilic Ring Opening

The utility of trans-2,3-epoxybutane in drug development lies in its predictable ring-opening mechanics. Due to

-

Acid-Catalyzed: Proceed via an

-like borderline mechanism. Nucleophilic attack occurs with inversion of configuration, yielding meso-2,3-butanediol derivatives if the nucleophile is OH -

Base-Catalyzed (

): Pure backside attack, strictly inverting the chiral center.

Chiral Scaffolding

In medicinal chemistry, this molecule serves as a "chiral anchor." By reacting with amines or azides, researchers generate chiral amino alcohols, which are ubiquitous motifs in beta-blockers and antiviral agents. The rigid stereochemistry of the trans-epoxide ensures that the resulting pharmaceutical intermediate has a defined

Figure 2: Mechanism of nucleophilic ring opening demonstrating stereochemical inversion.

References

-

Puzzarini, C., et al. (2015). "Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane." The Journal of Chemical Physics. Available at: [Link]

-

Wang, L., et al. (2014). "Efficient synthesis of epoxybutane from butanediol via a two-step process." RSC Advances. Available at: [Link]

-

NIST Chemistry WebBook. "trans-2,3-Epoxybutane." National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

Mechanistic & Stereochemical Determinants of trans-2,3-Epoxybutane Reactivity

Executive Summary: The Stereochemical Switch

In the landscape of chiral building blocks, trans-2,3-epoxybutane represents a canonical model of stereospecific electrophilicity. Unlike terminal epoxides controlled primarily by steric hindrance, the reactivity of this symmetrical internal epoxide is governed almost exclusively by electronic activation and stereoelectronic alignment.

For the medicinal chemist, this molecule serves as a rigorous "stereochemical switch." Due to its

Structural & Electronic Determinants[1]

Orbital Strain and Geometry

The oxirane ring of trans-2,3-epoxybutane possesses approximately 13 kcal/mol (54 kJ/mol) of ring strain. This thermodynamic instability is the driving force for reactivity.

-

Bond Angles: The C-O-C bond angle is ~61.5°, significantly compressed from the ideal tetrahedral 109.5°.

-

Orbital Rehybridization: To accommodate this strain, the ring carbons adopt a "bent bond" character (banana bonds), with significant

-character in the C-O bonds and increased -

Stereochemical Locking: The methyl groups in the trans isomer are locked in an anti-relationship. This reduces steric clashing compared to the cis isomer but imposes a strict backside attack trajectory (anti-periplanar) for nucleophiles.

The "Symmetry Trap"

Because the molecule is symmetrical, regioselectivity is chemically moot (attack at C2 vs. C3 is identical) unless the nucleophile itself induces asymmetry or the environment is chiral (e.g., enzymatic hydrolysis). However, the stereochemical outcome is the critical observable.

Mechanistic Dichotomy: Acid vs. Base Catalysis[2]

The ring-opening mechanism shifts based on the pH of the environment, yet both pathways in this specific substrate converge on stereochemical inversion (anti-addition).

Base-Catalyzed (Nucleophilic) Opening

-

Mechanism: Pure

. -

Driver: Strong nucleophile (Nu⁻) attacks the antibonding

orbital. -

Trajectory: Backside attack, 180° from the leaving oxygen.

-

Outcome: Complete Walden inversion at the carbon of attack.

-

Product: From trans-epoxide, the result is the erythro or meso product.

Acid-Catalyzed Opening

-

Mechanism: Borderline

/ -

Driver: Protonation of the oxygen generates a distinct oxonium intermediate. This weakens the C-O bonds, lengthening them and creating significant partial positive charge (

) on the carbons. -

The "Borderline" Nuance: While tertiary epoxides often open via

(retention possible via carbocation), the secondary carbons in 2,3-epoxybutane do not stabilize a carbocation sufficiently to allow free rotation. Thus, inversion remains the dominant pathway , driven by the nucleophile attacking the back of the protonated (activated) complex.

Visualization of Pathways

The following diagram illustrates the stereochemical convergence of the trans isomer to the meso product, contrasting the distinct pathways.

Figure 1: Stereochemical convergence of trans-2,3-epoxybutane ring opening. Both acidic and basic hydrolysis yield the meso-diol via anti-addition.

Experimental Protocols

Protocol A: Self-Validating Acid Hydrolysis

Objective: Synthesize meso-2,3-butanediol to validate the anti-opening mechanism. Rationale: The meso isomer has a distinct melting point (32-34°C) compared to the racemic mixture (7-19°C range depending on purity). This physical property serves as a quick confirmation of mechanism fidelity.

| Parameter | Specification |

| Reagent | trans-2,3-Epoxybutane (Commercial, >97% purity) |

| Catalyst | 0.1 M Sulfuric Acid ( |

| Solvent | THF / Water (1:1 v/v) |

| Temp | 0°C to Room Temp (25°C) |

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol (0.72 g) of trans-2,3-epoxybutane in 10 mL of THF.

-

Activation: Cool to 0°C. Dropwise add 10 mL of 0.1 M aqueous

.-

Why: Cooling prevents polymerization; dilute acid ensures hydration over polymerization.

-

-

Reaction: Allow to warm to 25°C and stir for 2 hours. Monitor consumption by TLC (stain with p-anisaldehyde).

-

Quench: Neutralize with saturated

until pH = 7. -

Extraction: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry over

, filter, and concentrate. -

Validation: Recrystallize from isopropyl ether. Measure MP. Target: 32-34°C (Meso).

Protocol B: Regioselective Aminolysis (Synthesis of Amino Alcohols)

Objective: Synthesis of 3-amino-2-butanol analogues. Challenge: Amines are poorer nucleophiles than hydroxide; high temperatures are often required, which risks polymerization. Solution: Use of Lewis Acid catalysis (e.g., Lithium Perchlorate) to activate the ring without protonating the amine.

| Parameter | Specification |

| Nucleophile | Benzylamine (1.2 equiv) |

| Catalyst | |

| Solvent | Acetonitrile ( |

| Conditions | Reflux (82°C) |

Step-by-Step Workflow:

-

Mix: Combine 10 mmol trans-2,3-epoxybutane and 12 mmol Benzylamine in 20 mL Acetonitrile.

-

Catalyst: Add 1 mmol

(anhydrous). -

Reflux: Heat to reflux for 6-12 hours.

-

Workup: Cool, dilute with water, extract with DCM.

-

Analysis: The product will be the anti-amino alcohol (threo configuration).

Applications in Drug Development

The reactivity profile of trans-2,3-epoxybutane is not merely academic; it underpins the synthesis of chiral auxiliaries and vicinal diol pharmacophores .

-

HIV Protease Inhibitors: The anti-opening of epoxide intermediates is a key step in synthesizing the hydroxyethylamine isostere found in drugs like Amprenavir .

-

Chiral Ligands: meso-2,3-butanediol (derived from trans-epoxide) is a precursor for chiral boronic esters used in asymmetric catalysis, though the racemic diol (from cis-epoxide) is often resolved for this purpose.

-

Self-Validating Systems: In process chemistry, using the trans-epoxide as a probe substrate allows teams to quantify the "stereochemical leakage" (percentage of retention) of a new catalyst system. If the reaction yields any racemic product, the catalyst is not enforcing a strict

mechanism.

References

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

- Winstein, S., & Henderson, R. B. (1950). Ethylene Oxide and Trimethylene Oxide. Heterocyclic Compounds, Vol 1. Wiley.

-

Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Regioselectivity and Stereoselectivity in Epoxide Opening).

-

Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Like other strong nucleophiles, triphenylphosphine attacks and op... | Study Prep in Pearson+ [pearson.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,3-Epoxybutane

This guide provides a comprehensive analysis of the spectroscopic data for trans-2,3-epoxybutane (CAS No: 21490-63-1), a valuable chiral building block in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structure and purity of this epoxide.

Introduction to trans-2,3-Epoxybutane

trans-2,3-Epoxybutane, also known as (2S,3S)-2,3-dimethyloxirane or trans-2-butylene oxide, is a colorless, volatile liquid with a molecular formula of C₄H₈O and a molecular weight of 72.11 g/mol .[2][3][4] Its three-membered epoxide ring makes it a reactive intermediate, susceptible to nucleophilic attack, and thus a versatile reagent in the synthesis of various organic compounds. The stereochemistry of the methyl groups in the trans configuration significantly influences its reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For trans-2,3-epoxybutane, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of trans-2,3-epoxybutane is characterized by its simplicity, a direct consequence of the molecule's symmetry. The two methyl groups are chemically equivalent, as are the two methine protons on the epoxide ring.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount of the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), and placing it in a high-field NMR spectrometer. The resulting free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH₃ |

| ~2.7 | Quartet | 2H | -CH (epoxide) |

The upfield doublet at approximately 1.3 ppm corresponds to the six equivalent protons of the two methyl groups. The signal is split into a doublet due to coupling with the adjacent methine proton. The downfield quartet at around 2.7 ppm is assigned to the two equivalent methine protons of the epoxide ring. This signal is split into a quartet by the three protons of the adjacent methyl group, following the n+1 rule. The integration values of 6:2 (or 3:1) are consistent with the number of protons in the methyl and methine groups, respectively.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of trans-2,3-epoxybutane further confirms the molecule's symmetry, displaying only two distinct signals.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The same sample prepared for ¹H NMR can be used.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| ~17 | -CH₃ |

| ~52 | -CH (epoxide) |

The signal at approximately 17 ppm is attributed to the two equivalent methyl carbons. The downfield signal at around 52 ppm corresponds to the two equivalent methine carbons of the epoxide ring. The greater chemical shift of the epoxide carbons is due to the deshielding effect of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of trans-2,3-epoxybutane, the IR spectrum provides clear evidence for the presence of the epoxide ring and the hydrocarbon backbone.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like trans-2,3-epoxybutane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2920 | Strong | C-H stretch (sp³ hybridized) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O-C asymmetric stretch (epoxide ring) |

| ~850 | Strong | C-O-C symmetric stretch (epoxide ring) |

The strong absorptions in the 2980-2920 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methine groups. The key diagnostic peaks for the epoxide functional group are the strong C-O-C stretching vibrations. The asymmetric stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is observed near 850 cm⁻¹. The presence of these strong bands is a definitive indicator of the epoxide ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Experimental Protocol: In a typical Electron Ionization (EI) mass spectrometer, the sample is introduced into a high vacuum chamber, where it is bombarded with a high-energy electron beam. This process generates a molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The mass spectrum of trans-2,3-epoxybutane exhibits a molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 72 | Moderate | [M]⁺˙ (Molecular Ion) |

| 57 | Moderate | [M - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 29 | High | [CHO]⁺ |

The molecular ion peak at m/z 72 confirms the molecular weight of the compound. A common fragmentation pathway for epoxides involves the loss of a substituent group. In this case, the loss of a methyl radical (•CH₃) from the molecular ion results in a fragment at m/z 57. The base peak is often observed at m/z 43, which can be attributed to the stable acetyl cation ([CH₃CO]⁺) formed through rearrangement and cleavage. Another significant fragment at m/z 29 corresponds to the formyl cation ([CHO]⁺).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of trans-2,3-epoxybutane is a synergistic process where data from different spectroscopic techniques are combined to build a complete picture of the molecule. The following diagram illustrates this workflow.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of trans-2,3-epoxybutane. The symmetry of the molecule is elegantly demonstrated by the simplicity of its NMR spectra. The presence of the key epoxide functional group is definitively confirmed by characteristic IR absorptions. Finally, the molecular weight and fragmentation patterns observed in the mass spectrum are fully consistent with the assigned structure. This comprehensive spectroscopic dataset serves as a reliable reference for scientists working with this important chemical intermediate.

References

-

Wikipedia. 2,3-Epoxybutane. [Link]

-

SpectraBase. trans-2,3-Epoxybutane. [Link]

-

PubChem. trans-2R,3R-epoxybutane. [Link]

-

NIST Chemistry WebBook. 2,3-Epoxybutane. [Link]

-

NIST Chemistry WebBook. Butane, 2,3-epoxy, trans-. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

ResearchGate. Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. cis-2,3-Epoxybutane. [Link]

Sources

Thermal Decomposition Kinetics of trans-2,3-Epoxybutane: A Technical Guide

Executive Summary

The thermal decomposition of trans-2,3-epoxybutane (2,3-dimethyloxirane) represents a canonical study in unimolecular reaction kinetics. Unlike simple hydrocarbons, the strained oxirane ring drives specific isomerization pathways that are critical for understanding the stability of epoxide-containing intermediates in pharmaceutical synthesis and combustion mechanisms.

This guide provides a rigorous analysis of the decomposition kinetics, focusing on the competition between geometric isomerization (cis-trans equilibration) and structural isomerization (formation of ketones and allylic alcohols). We synthesize definitive data from gas-phase studies, primarily grounded in the foundational work of Flowers and Parker, to establish a self-validating experimental framework.

Mechanistic Fundamentals

To control or model the degradation of trans-2,3-epoxybutane, one must understand the underlying causality of ring opening. The reaction is homogeneous, first-order, and proceeds via a short-lived biradical intermediate.[1]

The Biradical Mechanism

The primary event in the thermal activation of the epoxide is the homolytic cleavage of the C–O bond. This relieves the significant ring strain (~13 kcal/mol) inherent to the oxirane structure.

-

Ring Opening: The C–O bond breaks to form a 1,3-biradical.

-

Rotation/Isomerization:

-

Path A (Geometric): Bond rotation followed by ring re-closure leads to cis-2,3-epoxybutane.

-

Path B (Structural - Major): A 1,2-hydride shift occurs, migrating a hydrogen atom from the carbon to the oxygen radical site, generating a carbonyl group (butan-2-one).

-

Path C (Allylic): Hydrogen abstraction from a methyl group leads to 3-buten-2-ol.

-

Reaction Pathway Visualization

The following diagram illustrates the competing pathways derived from the initial biradical state.

Figure 1: Mechanistic branching in the thermal decomposition of trans-2,3-epoxybutane. The formation of butan-2-one is the kinetically favored pathway.

Kinetic Parameters & Thermodynamics

Reliable kinetic modeling requires precise Arrhenius parameters. The data below represents the standard values for gas-phase decomposition in the temperature range of 668–740 K. Note that structural isomerization to the ketone requires lower activation energy than geometric isomerization.

Table 1: Arrhenius Parameters for trans-2,3-Epoxybutane Decomposition[2]

| Reaction Pathway | Product | Log A (s⁻¹) | Ea (kcal/mol) | Relative Rate (700 K) |

| Structural Isomerization | Butan-2-one | 14.24 | 59.3 | Dominant |

| Geometric Isomerization | cis-2,3-Epoxybutane | 14.67 | 63.0 | Minor |

| Fragmentation | Ethyl Vinyl Ether | 14.23 | 62.8 | Trace |

| Allylic Rearrangement | But-3-en-2-ol | 12.73 | 55.7 | Minor |

Data Source: Synthesized from Flowers & Parker (J. Chem. Soc.[1] B, 1971).[1][2]

Scientist's Note: The high pre-exponential factor (

Experimental Methodology: Self-Validating Protocol

To reproduce these kinetics or study similar epoxide stability, a Static Reactor System is recommended over flow systems to ensure precise residence time control and minimize wall-catalyzed decomposition.

Critical Control Points

-

Surface Conditioning: Epoxides are sensitive to surface catalysis. Reaction vessels must be "aged" (coated with carbonaceous film from allyl bromide or propene pyrolysis) to suppress heterogeneous wall reactions.

-

Pressure Dependence: Small epoxides exhibit unimolecular fall-off at low pressures. Experiments should be conducted >10 Torr to ensure the high-pressure limit (

) is maintained.

Step-by-Step Protocol

Phase 1: Reactor Preparation

-

Use a cylindrical Pyrex or Quartz reaction vessel.

-

Aging Process: Fill with 100 Torr propene; heat to 500°C for 12 hours. Evacuate. Repeat until rate constants of a standard (e.g., cyclopropane) are reproducible.

Phase 2: Kinetic Run

-

Thermostat the reactor to target temperature (

K). -

Introduce trans-2,3-epoxybutane vapor to a known pressure (e.g., 20–100 Torr).

-

Start timer immediately upon isolation.

Phase 3: Sampling & Analysis

-

At time

, expand the gas mixture into a sampling loop or cryo-trap (liquid N₂). -

Quenching: Immediate cooling is vital to stop isomerization.

-

Quantification: Analyze via Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

Column: Polyethylene glycol (PEG) or similar polar stationary phase to separate the ketone from the epoxide.

-

Internal Standard: Use a non-reactive alkane (e.g., n-pentane) if absolute pressure measurement is insufficient.

-

Experimental Workflow Diagram

Figure 2: Workflow for static kinetic analysis. Note the QC loop for surface aging validation.

Data Analysis & Interpretation

The decomposition follows first-order kinetics.[1][3][2] To extract the rate constant

However, because multiple products are formed, the specific rate constant for formation of butanone (

Validation Check

If your Arrhenius plot (

-

Curvature at high T: Indicates competing radical chain mechanisms (impurities).

-

Curvature at low P: Indicates the reaction is in the "fall-off" region (RRKM behavior). Ensure total pressure is sufficient to maintain Maxwell-Boltzmann distribution.

References

-

Flowers, M. C., & Parker, R. M. (1971). Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane. Journal of the Chemical Society B: Physical Organic, 1980–1984. [3][2]

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

-

NIST Chemical Kinetics Database. (Standard reference for gas-phase kinetic data verification).

Sources

- 1. Sci-Hub. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane / Journal of the Chemical Society B: Physical Organic, 1970 [sci-hub.jp]

- 2. Sci-Hub. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane / Journal of the Chemical Society B: Physical Organic, 1971 [sci-hub.ru]

- 3. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Gas-Phase Reactivity of trans-2,3-Epoxybutane with Hydroxyl Radicals

Technical Guide for Kinetic Analysis and Atmospheric Fate Assessment

Executive Summary

This technical guide provides a rigorous analysis of the gas-phase oxidation of trans-2,3-epoxybutane (tEB) by hydroxyl radicals (OH). Designed for researchers in atmospheric chemistry and chemical safety, this document synthesizes recent experimental kinetic data with mechanistic insights.

The reactivity of tEB is governed by the "pseudo-ethylenic" character of the epoxide ring, leading to distinct kinetic behaviors compared to acyclic ethers. The primary degradation pathway involves H-atom abstraction, resulting in ring-opening and the formation of carbonyl compounds with significant atmospheric ozone creation potential (POCP). The recommended rate constant at 298 K is

Fundamental Kinetics

Precise kinetic data is the cornerstone of atmospheric modeling and stability profiling. The reaction of trans-2,3-epoxybutane with OH radicals follows second-order kinetics, defined by the rate equation:

1.1 Evaluated Rate Constants (298 K)

The following values are consolidated from recent relative rate (RR) studies utilizing large-volume quartz/glass chambers.

| Compound | Rate Constant ( | Reference Compound | Uncertainty ( | Source |

| trans-2,3-Epoxybutane | 1.81 | Propylene / Ethylene | 0.33 | Tovar et al. (2022) |

| cis-2,3-Epoxybutane | 1.50 | Propylene / Ethylene | 0.28 | Tovar et al. (2022) |

| 1,2-Epoxybutane | 1.98 | Propylene / Ethylene | 0.29 | Tovar et al. (2022) |

Key Insight: The trans isomer exhibits slightly higher reactivity than the cis isomer. This difference is attributed to steric accessibility and the specific orbital alignment of the C-H bonds relative to the epoxide ring plane, which facilitates H-abstraction.

1.2 Atmospheric Lifetime

Based on the experimental rate constant, the tropospheric lifetime (

Implication: A lifetime of ~6 days classifies tEB as a substance capable of regional transport, allowing it to contribute to ozone formation downwind of emission sources.

Mechanistic Pathways

The oxidation mechanism is initiated by H-atom abstraction. Unlike simple alkanes, the epoxide ring introduces strain and specific electronic effects (Walsh orbitals) that influence the site of attack.

2.1 Site-Specific Reactivity

Theoretical and experimental evidence suggests the

-

Pseudo-Ethylenic Character: The carbon atoms in the epoxide ring possess partial

character.[1][2] This strengthens the C-H bonds directly on the ring ( -

Dominant Pathway: OH attack occurs primarily at the methyl groups (

), leading to a resonant-stabilized radical that triggers rapid ring opening.

2.2 Reaction Pathway Diagram

The following diagram illustrates the degradation cascade from the initial radical attack to the formation of stable carbonyl products (e.g., 2,3-butanedione, acetaldehyde).

Figure 1: Proposed oxidation pathway of trans-2,3-epoxybutane initiated by OH radicals. The critical step is the formation of the alkoxy radical followed by ring scission.

Experimental Protocol: Relative Rate Method

To ensure high-trust data, the Relative Rate (RR) Method is the gold standard for gas-phase kinetics. This method eliminates the need for absolute OH concentration measurements, which are prone to high experimental error.

3.1 Experimental Setup

-

Reactor: 1080 L Quartz Reactor (QUAREC) or similar large-volume photochemical chamber to minimize wall effects.

-

Detection: In-situ Long-Path FTIR Spectroscopy (resolution 1 cm

). -

Radical Source: Photolysis of Methyl Nitrite (

) or

3.2 Step-by-Step Workflow

This protocol is designed to be self-validating by using two different reference compounds.

-

Preparation: Evacuate chamber to

Torr. -

Injection: Introduce trans-2,3-epoxybutane (

ppmV) and Reference Compound A (e.g., Propylene) into the chamber. -

Equilibration: Allow mixing for 15 minutes. Record "Dark" spectrum (

). -

Initiation: Inject OH precursor (Methyl Nitrite) and NO (to prevent ozone formation).

-

Irradiation: Turn on UV lamps.

-

Sampling: Record FTIR spectra every 2-5 minutes as reactants degrade.

-

Validation: Repeat with Reference Compound B (e.g., Ethylene) to confirm

.

3.3 Data Analysis Logic

The rate constant is derived from the slope of the logarithmic decay of the reactant vs. the reference:

Validation Rule: The plot must be linear with an intercept of zero. Non-linearity indicates secondary reactions or wall losses.

Figure 2: Relative Rate experimental workflow ensuring data integrity through continuous spectral monitoring.

Atmospheric & Toxicological Implications

4.1 Photochemical Ozone Creation Potential (POCP)

The degradation of trans-2,3-epoxybutane produces peroxy radicals that oxidize NO to NO

-

POCP Estimate: ~40-50 (relative to Ethylene = 100).

-

Impact: Moderate contributor to urban smog formation.

4.2 Secondary Organic Aerosol (SOA)

While tEB itself is volatile, its oxidation products (multifunctional carbonyls) have lower vapor pressures. These products can partition into the aerosol phase, contributing to SOA mass, which has direct implications for air quality and respiratory health.

4.3 Toxicology Note

Epoxides are electrophilic alkylating agents. While the trans isomer is less reactive towards DNA than terminal epoxides (like 1,2-epoxybutane), its atmospheric degradation products (e.g., dicarbonyls) are known respiratory irritants and sensitizers.

References

-

Tovar, C. M., Barnes, I., Bejan, I. G., & Wiesen, P. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals.[2] Atmospheric Chemistry and Physics, 22, 6989–7004.[2] [Link]

-

Daimari, S. R., Changmai, R. R., & Sarma, M. (2024). Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight. The Journal of Physical Chemistry A, 128(30), 6032–6045. [Link]

-

Tovar, C. M., Haack, A., Barnes, I., Bejan, I. G., & Wiesen, P. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23, 5280-5291. [Link]

-

Atkinson, R., & Arey, J. (2003). Atmospheric Degradation of Volatile Organic Compounds. Chemical Reviews, 103(12), 4605–4638. [Link]

Sources

Thermochemical Profile & Heat of Formation: trans-2,3-Epoxybutane

The following technical guide provides an authoritative thermochemical profile for trans-2,3-Epoxybutane (trans-2,3-dimethyloxirane), synthesizing experimental data with thermodynamic analysis.

An In-Depth Technical Guide for Chemical Thermodynamics

Part 1: Executive Summary

trans-2,3-Epoxybutane (CAS: 21490-63-1) represents a critical thermodynamic benchmark in the study of substituted oxiranes. Unlike its acyclic ether counterparts, this molecule possesses significant ring strain energy (RSE), which drives its reactivity in nucleophilic ring-opening reactions.

This guide establishes the Standard Enthalpy of Formation (

Key Thermodynamic Insight: The trans isomer is thermodynamically more stable than the cis isomer by approximately 1.8 kcal/mol , primarily due to the alleviation of steric repulsion between the vicinal methyl groups.

Part 2: Thermochemical Data Repository

The following values represent the critically evaluated experimental data. Researchers should prioritize these values over group-contribution estimates (e.g., Joback method) often found in automated databases.

Table 1: Standard Thermodynamic Properties (298.15 K)

| Property | Symbol | Value (kcal/mol) | Value (kJ/mol) | Phase | Confidence |

| Enthalpy of Formation | -33.4 ± 0.7 | -139.7 ± 2.9 | Gas | High (Exp) | |

| Enthalpy of Formation | -41.3 ± 0.8 | -172.8 ± 3.3 | Liquid | Derived | |

| Enthalpy of Vaporization | 7.90 ± 0.3 | 33.05 ± 1.3 | Liq | High (Exp) | |

| Heat of Reduction | -36.6 ± 0.7 | -153.1 ± 2.9 | Solution | High (Exp) | |

| Ring Strain Energy | ~26.4 | ~110.5 | Gas | Calculated |

Note on Units: Thermochemical literature for this class of compounds often prioritizes kcal/mol. Conversions use

. [1] Source: Data derived from reaction calorimetry studies by Wiberg et al. [1].

Part 3: Experimental Methodologies

To determine the heat of formation for volatile, strained rings like trans-2,3-epoxybutane, traditional combustion calorimetry poses safety risks and accuracy challenges due to incomplete combustion. The industry-standard protocol for this compound is Reaction Calorimetry via hydride reduction.

Protocol: Enthalpy Determination via Hydride Reduction

This method relies on a Hess's Law cycle involving the quantitative reduction of the epoxide to a secondary alcohol using Lithium Triethylborohydride (

Step-by-Step Workflow

-

Reagent Preparation:

-

Solvent: Triethylene glycol dimethyl ether (Triglyme) is selected for its high boiling point, preventing solvent loss during the exothermic reaction.[2]

-

Reductant: 1.0 M

in THF.

-

-

Calorimetric Run 1 (Epoxide Reduction):

-

Inject pure liquid trans-2,3-epoxybutane into the calorimeter containing excess

. -

Reaction:

. -

Measure heat evolved (

).

-

-

Calorimetric Run 2 (Alcohol Reference):

-

Inject pure liquid 2-butanol (the reduction product) into a fresh solution of reductant.

-

Reaction:

. -

Measure heat evolved (

).

-

-

Data Reduction:

-

The difference (

) yields the Enthalpy of Reduction ( -

Combine with the known

of 2-butanol to solve for the epoxide.

-

Visualization: Thermochemical Cycle

The following diagram illustrates the Hess's Law cycle used to derive the gas-phase heat of formation.

Figure 1: Thermochemical cycle utilizing reaction calorimetry to determine enthalpy of formation. The common alkoxide state allows for the cancellation of solvent effects.

Part 4: Thermodynamic Analysis

Stereochemical Stability (Trans vs. Cis)

The thermodynamic data reveals a distinct stability preference:

- (trans): -33.4 kcal/mol

- (cis): -31.6 kcal/mol

The 1.8 kcal/mol difference is attributed to Van der Waals repulsion . In the cis isomer, the two methyl groups are eclipsed (dihedral angle ~0°), creating significant steric strain. In the trans isomer, the methyl groups are anti-periplanar relative to the ring plane, minimizing this interaction.

Ring Strain Energy (RSE)

The reactivity of trans-2,3-epoxybutane is driven by the release of ring strain.

-

Calculated RSE: ~26.4 kcal/mol.

-

Implication: This energy is released during ring-opening polymerization or nucleophilic attack, making the molecule a high-energy monomer for polyether synthesis.

Reactivity & Storage

Due to the high enthalpy of formation relative to its hydrolysis products, trans-2,3-epoxybutane is prone to:

-

Exothermic Polymerization: Catalyzed by Lewis acids (

, -

Hydrolysis: In the presence of moisture and acid traces, converting to butane-2,3-diol.

-

Storage Protocol: Must be stored under inert atmosphere (Nitrogen/Argon) over molecular sieves to prevent autocatalytic ring opening.

Part 5: References

-

Wiberg, K. B., et al. (2004). "Thermochemical Studies of Epoxides and Related Compounds." Journal of Physical Chemistry A. [Link]

-

NIST Chemistry WebBook. "trans-2,3-Epoxybutane Thermochemistry." National Institute of Standards and Technology. [Link]

-

Cox, J. D., & Pilcher, G. (1970).[3] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[3] (Foundational text for calorimetric standards).

-

Morgade, C. I., & Cabeza, O. (1995). "Vapor Pressures and Enthalpies of Vaporization of Ethers." Journal of Chemical & Engineering Data. [Link]

Sources

trans-2,3-Epoxybutane: Solubility Profile, Stability Kinetics, and Analytical Handling

[1]

Executive Summary

trans-2,3-Epoxybutane (CAS 21490-63-1) is a chiral epoxide intermediate used frequently in stereoselective organic synthesis and as a probe for mechanistic studies of epoxide hydrolases.[1] Its utility in drug development is often complicated by its high volatility (BP 54–55 °C) and its reactivity as an alkylating agent.[1]

This guide provides a definitive technical analysis of its solubility profile. Unlike inert solvents, the solubility of trans-2,3-epoxybutane cannot be decoupled from its chemical stability.[1] In aqueous media, it exhibits high but finite solubility (~95 g/L) while simultaneously undergoing hydrolysis to meso-2,3-butanediol.[1] In organic systems, it behaves as a lipophilic ether, showing broad miscibility.[1]

Physicochemical Profile

The solubility behavior of trans-2,3-epoxybutane is governed by its small molecular size, the polarity of the oxirane ring, and the steric shielding of the methyl groups in the trans configuration.[1]

Table 1: Core Physicochemical Properties[1][2]

| Property | Value | Context/Notes |

| Molecular Formula | C₄H₈O | MW: 72.11 g/mol |

| Boiling Point | 54–55 °C | High volatility requires sealed handling.[1] |

| Density | 0.804 g/mL | Less dense than water; floats if phase separation occurs.[1] |

| Water Solubility | 95 g/L (approx.[1][2] 1.3 M) | At 25 °C. Soluble, but not infinitely miscible.[1] |

| LogP (Octanol/Water) | 0.70 | Moderate lipophilicity; partitions readily into organic phases.[1] |

| Vapor Pressure | ~3.8 psi (20 °C) | Significant headspace loss if not capped.[1] |

| Refractive Index | Useful for purity checks.[1] |

Solubility in Aqueous Systems

Intrinsic Solubility vs. Kinetic Instability

While trans-2,3-epoxybutane is soluble in water up to 95 g/L, this value represents a dynamic state.[1] The oxygen atom of the epoxide ring accepts hydrogen bonds from water, facilitating solubility.[1] However, the ring strain (~27 kcal/mol) makes it susceptible to nucleophilic attack by water (hydrolysis).[1]

-

Neutral pH: Hydrolysis is slow (half-life

~ days to weeks at 25 °C).[1] -

Acidic/Basic pH: Hydrolysis is rapid, catalyzed by

or

The Hydrolysis Trap

When measuring solubility, researchers must distinguish between the epoxide and its hydrolysis product. 2,3-Butanediol is infinitely miscible in water.[1] If an aqueous solution of trans-2,3-epoxybutane is left to stand, the "apparent" solubility will increase as the epoxide converts to the diol, leading to erroneous data.[1]

Visualization: Hydrolysis Pathway

The following diagram illustrates the competitive fate of the epoxide in aqueous media.

Figure 1: The dissolution of trans-2,3-epoxybutane is competing with hydrolysis.[1] In acidic conditions, solubility measurements are impossible due to rapid conversion to the diol.[1]

Solubility in Organic Solvents[1][4]

The trans-2,3-epoxybutane molecule lacks hydrogen bond donors, making it highly compatible with a wide range of organic solvents.[1] Its LogP of 0.7 indicates it is sufficiently lipophilic to be extracted efficiently from water.[1]